5-Chloro-2-(pyrrolidin-3-YL)pyridine
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Overview
Description
5-Chloro-2-(pyrrolidin-3-YL)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chlorine atom at the 5-position and a pyrrolidine ring at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(pyrrolidin-3-YL)pyridine typically involves the formation of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloropyridine with a pyrrolidine derivative in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(pyrrolidin-3-YL)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine or pyrrolidine rings.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
5-Chloro-2-(pyrrolidin-3-YL)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-Chloro-2-(pyrrolidin-3-YL)pyridine involves its interaction with specific molecular targets. The pyridine and pyrrolidine rings can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: Lacks the pyrrolidine ring, making it less versatile in certain applications.
5-Chloro-2-(morpholin-4-yl)pyridine: Contains a morpholine ring instead of a pyrrolidine ring, which can alter its chemical and biological properties.
2-(Pyrrolidin-3-YL)pyridine:
Uniqueness
5-Chloro-2-(pyrrolidin-3-YL)pyridine is unique due to the presence of both the chlorine atom and the pyrrolidine ring, which confer specific chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H11ClN2 |
---|---|
Molecular Weight |
182.65 g/mol |
IUPAC Name |
5-chloro-2-pyrrolidin-3-ylpyridine |
InChI |
InChI=1S/C9H11ClN2/c10-8-1-2-9(12-6-8)7-3-4-11-5-7/h1-2,6-7,11H,3-5H2 |
InChI Key |
SSNXXKOFKRCATL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=NC=C(C=C2)Cl |
Origin of Product |
United States |
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